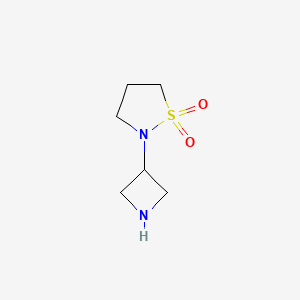
2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that features both azetidine and thiazolidine rings. These structures are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted azetidines .
Scientific Research Applications
2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Known for its biological activity and use in peptide synthesis.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic properties.
Pyrrolidine: Another four-membered ring compound with significant biological activity
Uniqueness
2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C6H12N2O2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)3-1-2-8(11)6-4-7-5-6/h6-7H,1-5H2 |
InChI Key |
YCUAGDLSGNZXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


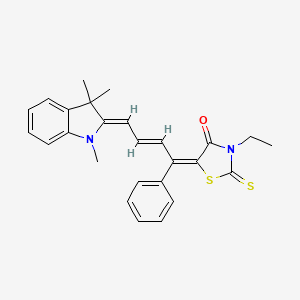
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
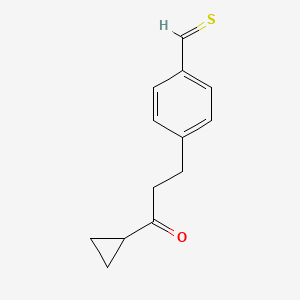
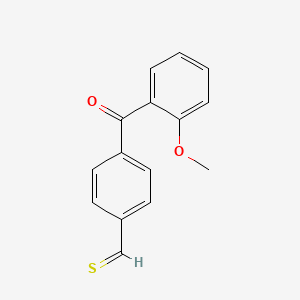
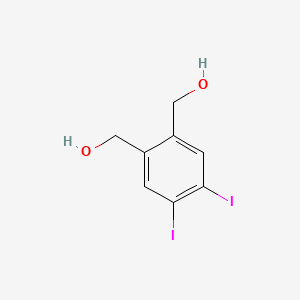


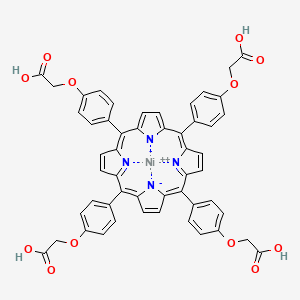
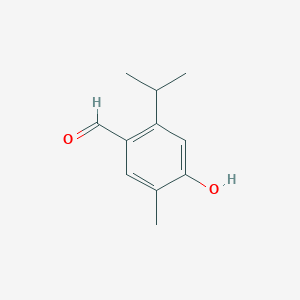
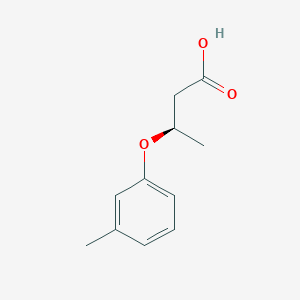
![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
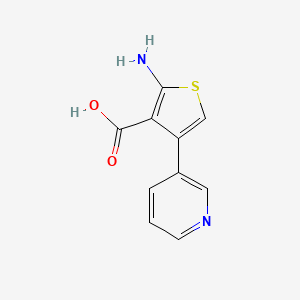
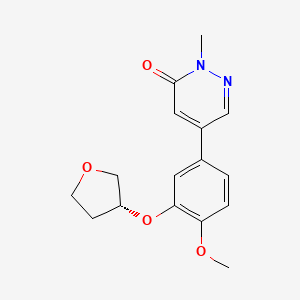
![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
